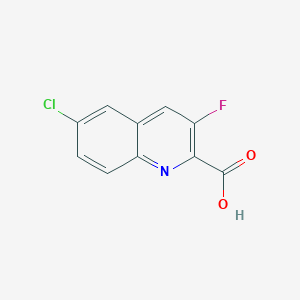6-Chloro-3-Fluoroquinoline-2-carboxylic acid
CAS No.: 834884-08-1
Cat. No.: VC8029139
Molecular Formula: C10H5ClFNO2
Molecular Weight: 225.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 834884-08-1 |
|---|---|
| Molecular Formula | C10H5ClFNO2 |
| Molecular Weight | 225.6 g/mol |
| IUPAC Name | 6-chloro-3-fluoroquinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H5ClFNO2/c11-6-1-2-8-5(3-6)4-7(12)9(13-8)10(14)15/h1-4H,(H,14,15) |
| Standard InChI Key | LYGCRCOMABQCRP-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=C(C=C2C=C1Cl)F)C(=O)O |
| Canonical SMILES | C1=CC2=NC(=C(C=C2C=C1Cl)F)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
-
Molecular Formula: C₁₀H₅ClFNO₂
-
Molecular Weight: 225.6 g/mol
Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.6 ± 0.1 g/cm³ | |
| Boiling Point | 367.2 ± 37.0 °C at 760 mmHg | |
| Flash Point | 175.9 ± 26.5 °C | |
| Solubility | Slightly soluble in water | |
| LogP (Partition Coefficient) | 2.43 |
The compound’s planar aromatic structure, enhanced by halogen atoms, contributes to its stability and reactivity. The carboxylic acid group enables derivatization into esters, amides, or salts, broadening its applicability .
Synthesis Methods
Oxidative Synthesis from 6-Chloro-3-Fluoro-2-Methylpyridine
A patented method (CN104003934A) involves oxidizing 6-chloro-3-fluoro-2-methylpyridine using potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid, with sodium tungstate (Na₂WO₄·2H₂O) and crown ether as catalysts . Key steps include:
-
Reaction Conditions: 70–130°C for 0.5–20 hours.
-
Workup: Precipitation in ice, filtration, and purification via alkaline dissolution followed by acidification.
Direct Amination of Halo-Fluoroquinolones
An alternative route employs direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids using amines and molybdenum-based catalysts in refluxing water. This method achieves yields up to 97% within 30 minutes, highlighting its efficiency.
Biological Activity and Mechanisms
Antibacterial Properties
As a fluoroquinolone derivative, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication . Key findings include:
-
Gram-Negative Bacteria: High efficacy due to enhanced membrane permeability from lipophilic Cl/F substituents .
-
Resistance Mitigation: Structural modifications at the C-3 carboxylic acid group reduce susceptibility to bacterial efflux pumps .
Chemical Reactivity and Derivatives
Nucleophilic Substitutions
The chlorine and fluorine atoms undergo nucleophilic substitution reactions, enabling the synthesis of diverse derivatives:
-
Cl Replacement: Amines, thiols, or alkoxides can displace chlorine to yield analogues with altered pharmacokinetics .
-
F Replacement: Less common due to stronger C–F bonds, but possible under harsh conditions .
Hybridization Strategies
Hybridizing the C-3 carboxylic acid with heterocycles (e.g., piperazine) enhances bioactivity. For example:
-
Piperazine Hybrids: Exhibit improved antibacterial potency against Staphylococcus aureus (MIC: 1.0 µg/mL) .
Comparative Analysis with Related Compounds
Applications in Pharmaceutical Development
Antibiotic Precursor
The compound serves as an intermediate in synthesizing advanced fluoroquinolones, such as moxifloxacin analogues .
Analytical Chemistry
Its UV absorption maxima (λₘₐₓ ≈ 270 nm) facilitate HPLC-based quantification in biological matrices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume